molecular formula C22H16N6O7 B5107295 4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide]

4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide]

Cat. No.: B5107295
M. Wt: 476.4 g/mol
InChI Key: BVPWBEAYLSUMAY-UHFFFAOYSA-N
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Description

4,4’-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide] is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two benzamide groups connected by an oxygen bridge, with each benzamide group further substituted by a 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl moiety

Preparation Methods

The synthesis of 4,4’-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide] typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4,4’-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzamide groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzamides.

Common reagents used in these reactions include methacrylic anhydride, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide] has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the synthesis of polymers and other materials. Its unique structure allows it to impart specific properties to the materials it is incorporated into.

Mechanism of Action

The mechanism of action of 4,4’-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide] involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4,4’-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide] include other benzamide derivatives and uracil-based compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of 4,4’-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide] lies in its combination of benzamide and uracil moieties, which confer distinct chemical and biological properties.

List of Similar Compounds

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O7/c29-17(25-15-9-23-21(33)27-19(15)31)11-1-5-13(6-2-11)35-14-7-3-12(4-8-14)18(30)26-16-10-24-22(34)28-20(16)32/h1-10H,(H,25,29)(H,26,30)(H2,23,27,31,33)(H2,24,28,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPWBEAYLSUMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CNC(=O)NC2=O)OC3=CC=C(C=C3)C(=O)NC4=CNC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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